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This guide provides a detailed comparison of the sensory and chemical profiles of fresh versus

aged caramel, offering insights into the transformations that occur during storage. The

information is targeted towards researchers and scientists in the food and pharmaceutical

industries, presenting quantitative data, experimental methodologies, and visualizations of the

underlying chemical processes and analytical workflows.

Introduction
Caramel, a complex matrix produced through the controlled heating of sugars (caramelization)

often in the presence of amino compounds (Maillard reaction), is prized for its unique flavor,

color, and texture.[1] However, these characteristics are not static. Over time, physical and

chemical changes can alter its sensory profile. Understanding the evolution of caramel's
properties during aging is crucial for shelf-life determination, quality control, and the

development of stable formulations. This guide synthesizes typical findings from sensory and

chemical analyses to compare a freshly produced caramel with a caramel aged under

controlled conditions.

Sensory Profile Comparison
The sensory attributes of caramel undergo significant changes during aging. Textural

modifications are often the most noticeable, with aged caramel typically becoming harder and

grainier due to moisture loss and sugar crystallization.[2][3] From an aromatic standpoint, the

rich, buttery notes of fresh caramel can diminish, giving way to less desirable stale or oxidized

flavors.
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To quantify these changes, a Quantitative Descriptive Analysis (QDA) is employed. A trained

sensory panel evaluates the intensity of specific aroma, flavor, and texture attributes on a

standardized scale (e.g., 0-15). The following table summarizes illustrative data comparing

fresh caramel to a sample aged for six months.

Table 1: Quantitative Descriptive Analysis of Fresh vs. Aged Caramel
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Attribute
Category

Attribute
Fresh Caramel
(Mean Score)

Aged Caramel
(Mean Score)

Typical
Change
Description

Aroma Sweet/Caramel 13.2 9.5

Decrease in

characteristic

sweet, cooked

sugar aroma.

Buttery/Toffee 12.5 7.8

Significant loss

of rich, dairy-

related notes.

Burnt Sugar 8.0 9.5

Increase in

sharper, more

bitter aromatic

notes.

Stale/Oxidized 1.0 6.5

Development of

undesirable off-

notes.

Flavor Sweetness 13.5 11.0

Perceived

decrease in

overall

sweetness.

Bitterness 7.5 9.8

Increase in

bitterness,

corresponding to

burnt notes.

Toffee/Dairy 12.8 6.5

Fading of

complex dairy

and cooked milk

flavors.

Texture Hardness 5.0 11.5

Significant

increase in the

force required to

bite.
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Adhesiveness 11.0 7.0

Reduction in

stickiness to

teeth and palate.

Cohesiveness 10.5 6.0

Becomes more

brittle and less

likely to stretch.

Graininess 2.0 8.5

Increase in

perceptible sugar

crystals.[3]

Note: Data are illustrative, based on typical results from sensory shelf-life studies. Scores are

on a 0-15 point intensity scale where 0 = not perceptible and 15 = extremely intense.

Chemical Composition Comparison
The observed sensory changes are directly linked to shifts in the chemical composition of the

caramel, particularly in its profile of volatile organic compounds (VOCs). These compounds,

products of the Maillard and caramelization reactions, are primary contributors to aroma and

flavor.[1] During aging, the concentration of these compounds can change due to further

reactions, degradation, or interaction with the food matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for separating

and identifying these volatile compounds. The table below presents hypothetical quantitative

data for key VOCs found in fresh and aged caramel, reflecting common trends reported in food

science literature.

Table 2: Quantitative Analysis of Key Volatile Compounds in Fresh vs. Aged Caramel
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Compound
Class

Compound
Name

Fresh Caramel
(µg/kg)

Aged Caramel
(µg/kg)

Associated
Sensory Note

Furans 2-Furfural 1500 1850
Caramel, Burnt

Sugar

5-

Hydroxymethylfu

rfural (HMF)

800 1100 Burnt, Bitter

Pyrazines
2,5-

Dimethylpyrazine
450 320 Nutty, Roasted

2-Ethyl-3,5-

dimethylpyrazine
300 210 Roasted, Cocoa

Ketones
Diacetyl (2,3-

Butanedione)
950 400 Buttery

Acetoin 1200 650 Creamy, Buttery

Aldehydes Hexanal 50 450
Grassy, Oxidized

(off-note)

Phenols Maltol 600 480
Caramel, Cotton

Candy

Note: Data are illustrative, based on typical results from GC-MS analysis of caramel products.

Concentrations can vary widely based on formulation and storage conditions.

Experimental Protocols and Visualizations
Detailed and standardized protocols are essential for generating reliable and reproducible data

in both sensory and chemical analysis.

Experimental Workflow
The overall process for comparing fresh and aged caramel involves sample preparation,

parallel sensory and chemical analyses, and final data integration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b3029851?utm_src=pdf-body
https://www.benchchem.com/product/b3029851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Analytical Streams

Data Interpretation

Caramel Production

Sample Division

T=0 Analysis (Fresh)Controlled Aging
(e.g., 6 months, 25°C, 50% RH)

Sensory Analysis
(QDA)

Chemical Analysis
(GC-MS)

T=6 Months Analysis (Aged)

Comparative Analysis

Publish Guide

Click to download full resolution via product page

Fig 1. Experimental workflow for comparative analysis.

Chemical Pathways in Caramel Aging
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The chemical transformations in caramel begin during its production through caramelization

and the Maillard reaction. During aging, these reactions can continue at a slower rate, or their

products can degrade, leading to changes in the flavor profile. For example, buttery diketones

like diacetyl can diminish, while lipid oxidation can generate undesirable aldehydes like

hexanal.

Sugars & Amino Acids
(Precursors)

Maillard & Caramelization Reactions
(Initial Cooking)

Heat

Fresh Caramel Profile
(High Diacetyl, Maltol, Pyrazines)

Aging Process
(Slow Reactions & Degradation)

Time, Temp, O2

Aged Caramel Profile
(High HMF, Hexanal; Low Diacetyl)

Fats / Lipids

Lipid Oxidation

Time, O2

Forms Hexanal
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Fig 2. Simplified chemical pathways during caramel aging.

Protocol 1: Quantitative Descriptive Analysis (QDA)
Panelist Selection & Training:

Recruit 10-12 panelists screened for sensory acuity and articulateness.

Conduct a multi-week training program (approx. 20-30 hours). During training, panelists

collaboratively develop a lexicon of sensory attributes (aroma, flavor, texture) to describe

caramel.

Panelists are trained on reference standards for each attribute to anchor the endpoints of

the intensity scale.

Evaluation Procedure:

Conduct evaluations in isolated sensory booths under controlled lighting (red light to mask

color differences) and temperature (22°C).

Present fresh and aged caramel samples, coded with random three-digit numbers, in a

balanced and randomized order to each panelist.

Panelists independently rate the intensity of each attribute on a 15-cm unstructured line

scale, anchored from "none" to "very intense."

Provide unsalted crackers and purified water for palate cleansing between samples.

Data Analysis:

Convert the line scale ratings to numerical values (0-15).

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences

in attribute intensities between the fresh and aged samples.

Use statistical software to generate mean scores and visualize the results (e.g., spider

web plots).
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Protocol 2: Volatile Compound Analysis via GC-MS
Sample Preparation & Extraction:

Accurately weigh 2.0 g of each caramel sample (fresh and aged) into a 20 mL headspace

vial.

Add an internal standard solution (e.g., 2-methyl-3-heptanone) for semi-quantification.

Seal the vials and incubate at a controlled temperature (e.g., 60°C) for 30 minutes to allow

volatiles to equilibrate in the headspace.

Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the

headspace for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.

GC-MS Analysis:

Immediately insert the SPME fiber into the gas chromatograph (GC) inlet, heated to

desorb the analytes (e.g., 250°C).

Separate the compounds on a capillary column (e.g., DB-WAX or HP-5MS) using a

temperature program (e.g., start at 40°C, ramp up to 240°C). Helium is used as the carrier

gas.

The separated compounds enter the mass spectrometer (MS), which ionizes them and

separates the fragments based on their mass-to-charge ratio, generating a unique mass

spectrum for each compound.

Data Analysis & Quantification:

Identify compounds by comparing their mass spectra to a reference library (e.g.,

NIST/Wiley) and by matching their retention indices with known standards.

Quantify the compounds by comparing the peak area of each compound to the peak area

of the internal standard. Results are typically expressed in micrograms per kilogram

(µg/kg) of caramel.
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Conclusion
The aging of caramel is a multifaceted process involving both sensory and chemical

transformations. Fresh caramel is typically characterized by a soft, cohesive texture and a

dominant sweet, buttery aroma, driven by compounds like diacetyl and maltol. With age,

textural hardening and crystallization occur, while the desirable buttery notes decline and are

often replaced by an increase in burnt-sugar compounds (e.g., HMF) and the emergence of

oxidative off-notes (e.g., hexanal). By employing standardized sensory and chemical

methodologies, these changes can be quantitatively monitored, providing valuable data for

ensuring product quality and optimizing shelf-life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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